(3E,5E)-3,5-dibenzylidene-1-ethylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-Dibenzylidene-1-ethylpiperidin-4-one is a chemical compound characterized by its unique structure, which includes a piperidinone ring substituted with two benzylidene groups at positions 3 and 5, and an ethyl group at position 1
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-dibenzylidene-1-ethylpiperidin-4-one typically involves the condensation of 1-ethyl-4-piperidone with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the double bonds at positions 3 and 5 of the piperidinone ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-Dibenzylidene-1-ethylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: The benzylidene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce saturated piperidinone compounds.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which (3E,5E)-3,5-dibenzylidene-1-ethylpiperidin-4-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving the inhibition of specific enzymes or the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one: Similar in structure but with a phenethyl group instead of an ethyl group.
(3E,5E)-1-Allyl-3,5-bis(4-methoxybenzylidene)piperidin-4-one: Contains methoxy-substituted benzylidene groups and an allyl group at position 1.
Uniqueness
(3E,5E)-3,5-Dibenzylidene-1-ethylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C21H21NO |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(3E,5E)-3,5-dibenzylidene-1-ethylpiperidin-4-one |
InChI |
InChI=1S/C21H21NO/c1-2-22-15-19(13-17-9-5-3-6-10-17)21(23)20(16-22)14-18-11-7-4-8-12-18/h3-14H,2,15-16H2,1H3/b19-13+,20-14+ |
InChI Key |
FDEDPDNSNLGYJX-IWGRKNQJSA-N |
Isomeric SMILES |
CCN1C/C(=C\C2=CC=CC=C2)/C(=O)/C(=C/C3=CC=CC=C3)/C1 |
Canonical SMILES |
CCN1CC(=CC2=CC=CC=C2)C(=O)C(=CC3=CC=CC=C3)C1 |
Origin of Product |
United States |
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